N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-DICHLOROPHENYL)-2-{[(1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-2-{[(1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents through reactions such as halogenation, sulfonation, and acylation. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-2-{[(1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-2-{[(1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-2-{[(1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share the dichlorophenyl group and are used in the production of dyes and herbicides.
Fluorophenyl derivatives: Compounds with fluorophenyl groups are studied for their biological activities and are used in pharmaceuticals.
Pyrazole derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-(2,4-DICHLOROPHENYL)-2-{[(1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C26H17Cl2FN4O3S |
---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(1E)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H17Cl2FN4O3S/c1-13-8-18-21(9-15-11-30-33-24(15)14-2-5-17(29)6-3-14)36-26(35)23(18)25(31-13)37-12-22(34)32-20-7-4-16(27)10-19(20)28/h2-11H,12H2,1H3,(H,30,33)(H,32,34)/b21-9+ |
InChI Key |
YCNIKFJLYYXLPA-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)O/C2=C/C4=C(NN=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC2=CC4=C(NN=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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